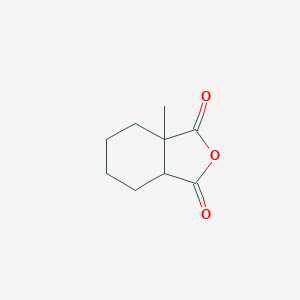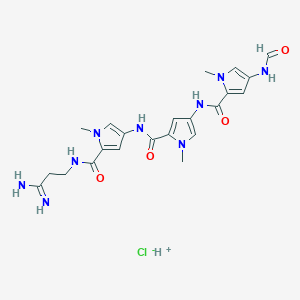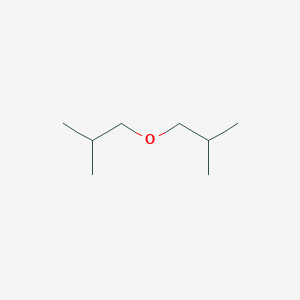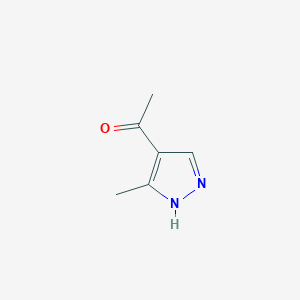
3-amino-N-(4-chlorophenyl)-3-thioxopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(4-chlorophenyl)-3-thioxopropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CAPTTP and has been synthesized using different methods. In
Mecanismo De Acción
The mechanism of action of CAPTTP is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It is also believed to exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Efectos Bioquímicos Y Fisiológicos
CAPTTP has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CAPTTP is its potential applications in different fields of scientific research. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of CAPTTP is its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CAPTTP. One of the major directions is the exploration of its potential applications in the field of drug discovery. It is also important to study its mechanism of action in more detail to understand its potential therapeutic benefits. Additionally, it is important to explore its toxicity profile to determine its safety for use in humans.
Conclusion:
In conclusion, CAPTTP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in different fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CAPTTP in different fields of scientific research.
Métodos De Síntesis
The synthesis of CAPTTP can be achieved using different methods. One of the most commonly used methods is the reaction between 4-chlorobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with sodium hydroxide to obtain CAPTTP. Another method involves the reaction between 4-chlorobenzaldehyde and thiosemicarbazone in the presence of acetic acid, followed by the treatment with hydrochloric acid to obtain CAPTTP.
Aplicaciones Científicas De Investigación
CAPTTP has been extensively studied for its potential applications in different fields of scientific research. One of the major applications of CAPTTP is in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to exhibit antimicrobial activity against various strains of bacteria and fungi.
Propiedades
Número CAS |
102817-87-8 |
|---|---|
Nombre del producto |
3-amino-N-(4-chlorophenyl)-3-thioxopropanamide |
Fórmula molecular |
C9H9ClN2OS |
Peso molecular |
228.7 g/mol |
Nombre IUPAC |
3-amino-N-(4-chlorophenyl)-3-sulfanylidenepropanamide |
InChI |
InChI=1S/C9H9ClN2OS/c10-6-1-3-7(4-2-6)12-9(13)5-8(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) |
Clave InChI |
UJHBOWCXQRFIPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CC(=S)N)Cl |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CC(=S)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















